
2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound has attracted attention due to its potential biological activities and its presence in natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an estrogen receptor agonist, binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-(2’,4’-dihydroxybenzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran
- 3-(2’-hydroxyphenyl)-6,8-dihydroxy-7-methoxy-isocoumarin
- Platyphyllarin C
Uniqueness
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is unique due to its specific substitution pattern and the presence of both hydroxyl and methylenedioxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
4-furo[2,3-f][1,3]benzodioxol-6-ylbenzene-1,3-diol |
InChI |
InChI=1S/C15H10O5/c16-9-1-2-10(11(17)5-9)13-3-8-4-14-15(19-7-18-14)6-12(8)20-13/h1-6,16-17H,7H2 |
Clé InChI |
UACAJEAOMACMMU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
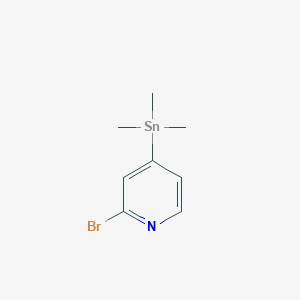
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
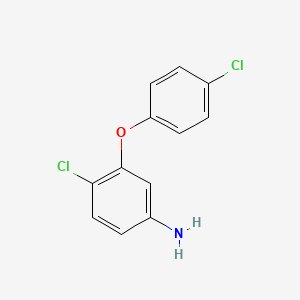
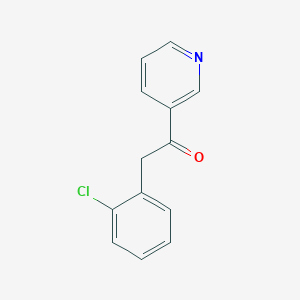

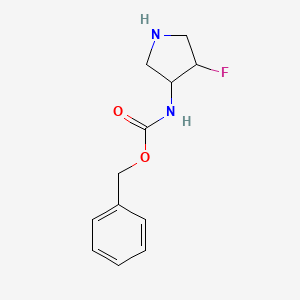

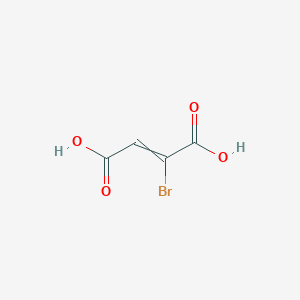
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
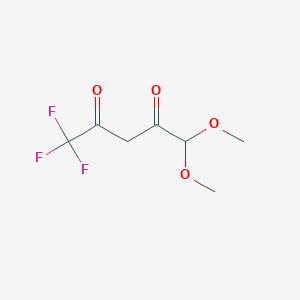
![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
